(1S,2S)-ML-SI3

Description

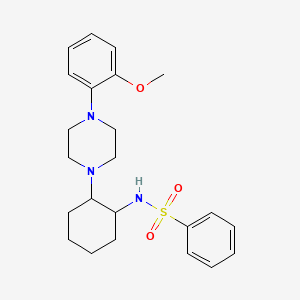

The exact mass of the compound N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[(1S,2S)-2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O3S/c1-29-23-14-8-7-13-22(23)26-17-15-25(16-18-26)21-12-6-5-11-20(21)24-30(27,28)19-9-3-2-4-10-19/h2-4,7-10,13-14,20-21,24H,5-6,11-12,15-18H2,1H3/t20-,21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTXOMMQHRIKGL-SFTDATJTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C3CCCCC3NS(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1N2CCN(CC2)[C@H]3CCCC[C@@H]3NS(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801336630 | |

| Record name | N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

891016-02-7 | |

| Record name | N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1S,2S)-ML-SI3: A Technical Guide to its Mechanism of Action as a TRPML Channel Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2S)-ML-SI3, the (+)-trans-isomer of ML-SI3, is a pivotal chemical probe for investigating the physiological roles of Transient Receptor Potential Mucolipin (TRPML) channels. It exhibits a complex and highly specific mechanism of action, functioning as a potent inhibitor of the TRPML1 channel while simultaneously acting as an activator for TRPML2 and TRPML3 channels. This dual activity allows for the precise dissection of the individual contributions of these ion channels to cellular processes such as lysosomal calcium signaling, autophagy, and membrane trafficking. This document provides an in-depth analysis of its molecular interactions, quantitative pharmacological data, impact on signaling pathways, and detailed experimental protocols for its characterization.

Core Mechanism of Action

This compound is a stereospecific modulator of the TRPML channel family. Its primary mechanism involves direct interaction with the channel proteins, leading to either inhibition or activation depending on the specific TRPML isoform.

Molecular Binding and Inhibition of TRPML1

Cryo-electron microscopy studies have revealed the precise binding site of ML-SI3 on the human TRPML1 channel. The molecule lodges within a hydrophobic cavity formed by the S5 and S6 transmembrane helices and the PH1 helical domain of the channel protein.[1][2][3] This binding site is notably the same pocket where the synthetic TRPML1 agonist, ML-SA1, binds.

By occupying this shared cavity, this compound acts as a competitive antagonist to ML-SA1.[1][3] It physically blocks ML-SA1 from binding and inducing the conformational change required for channel opening. This results in the inhibition of TRPML1-mediated cation, primarily Ca²⁺, efflux from the lysosome.[1][3][4]

A crucial aspect of its mechanism is its specificity towards synthetic agonists. Electrophysiological studies have demonstrated that while this compound effectively blocks channel activation by ML-SA1, it does not inhibit the activation of TRPML1 by its primary endogenous agonist, the lipid phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂).[1][2][3] This suggests that the endogenous and synthetic activators may utilize different allosteric pathways to open the channel gate, and ML-SI3 specifically interferes with the pathway used by ML-SA1.

References

biological function of (1S,2S)-ML-SI3 in cells

An In-depth Technical Guide on the Biological Function of (1S,2S)-ML-SI3 in Cells

Executive Summary

This compound, the (+)-trans-isomer of the synthetic small molecule ML-SI3, is a modulator of the Transient Receptor Potential Mucolipin (TRPML) family of lysosomal calcium channels. Unlike the more broadly characterized racemic mixture, this compound exhibits a distinct and stereospecific activity profile: it acts as an inhibitor of TRPML1 while simultaneously functioning as an activator of TRPML2 and TRPML3.[1] This dual activity makes it a unique chemical tool for dissecting the specific roles of TRPML channel isoforms in cellular processes.

The primary biological function of this compound stems from its ability to modulate lysosomal Ca²⁺ efflux. By inhibiting TRPML1, the main lysosomal Ca²⁺ release channel, it can block downstream cellular events that are dependent on TRPML1-mediated calcium signaling, most notably autophagy.[2][3] Conversely, its activation of TRPML2 and TRPML3 can trigger distinct Ca²⁺-dependent pathways. This technical guide provides a comprehensive overview of the mechanism of action, quantitative pharmacology, impact on cellular pathways, and key experimental methodologies associated with this compound.

Introduction to the TRPML Channel Family

The TRPML channels (TRPML1, TRPML2, and TRPML3) are non-selective cation channels predominantly located in the membranes of late endosomes and lysosomes.[4] They play a crucial role in maintaining lysosomal Ca²⁺ homeostasis, which is essential for a wide range of cellular functions including membrane trafficking, autophagy, lysosomal biogenesis, and exocytosis.[4][5] The luminal Ca²⁺ concentration of a lysosome is approximately 0.5 mM, which is significantly higher than in the cytosol.[5] TRPML channels act as key release valves for this stored calcium. Dysregulation of TRPML channel function is implicated in various pathologies, including the neurodegenerative lysosomal storage disorder mucolipidosis type IV (caused by mutations in TRPML1) and other neurodegenerative diseases.[6][7]

This compound: A Stereoisomer with Distinct Activity

ML-SI3 is a chemical compound that acts as a channel blocker of the TRPML family.[8] However, the activity of ML-SI3 is highly dependent on its stereochemistry. The commercially available ML-SI3 is often a mixture of isomers.[9] Detailed pharmacological characterization has revealed that the stereoisomers of trans-ML-SI3 possess different and sometimes opposing activities.[6]

The this compound enantiomer, also referred to as (+)-trans-ML-SI3, is distinguished by its dual role:

-

TRPML1 Inhibitor: It potently blocks the TRPML1 channel.[1]

-

TRPML2/TRPML3 Activator: It activates TRPML2 and TRPML3 channels.[1]

This contrasts with its enantiomer, (-)-trans-ML-SI3, which is a potent inhibitor of both TRPML1 and TRPML2.[6] This stereospecificity underscores the importance of using pure enantiomers in research to ensure precise and interpretable results.

Core Mechanism of Action

The inhibitory action of ML-SI3 on TRPML1 is well-characterized. Cryo-electron microscopy studies have revealed that ML-SI3 binds within a hydrophobic cavity in the TRPML1 channel formed by the S5 and S6 transmembrane segments and the PH1 domain.[2][3][10] This is the same binding site as the synthetic TRPML1 agonist ML-SA1.[2][3] By occupying this pocket, ML-SI3 acts as a competitive antagonist, preventing the channel activation induced by agonists like ML-SA1.[2][10]

Interestingly, while ML-SI3 blocks agonist-mediated activation, it does not inhibit the activation of the TRPML1 channel by its endogenous lipid agonist, phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂).[2][3][10] This suggests a complex regulatory mechanism where ML-SI3 specifically interferes with one mode of channel gating.

The activation mechanism of this compound on TRPML2 and TRPML3 is less understood but is presumed to involve binding to a similar allosteric site, inducing a conformational change that favors the open state of the channel.

Quantitative Pharmacological Data

The distinct activities of ML-SI3 stereoisomers have been quantified using cellular assays. The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) and half-maximal effective concentration (EC₅₀) values.

| Compound | Target | Activity | Value (µM) | Citation(s) |

| This compound | TRPML1 | Inhibition | 5.9 | [1] |

| TRPML2 | Activation | 2.7 | [1] | |

| TRPML3 | Activation | 10.8 | [1] | |

| (-)-trans-ML-SI3 | TRPML1 | Inhibition | 1.6 | [6] |

| TRPML2 | Inhibition | 2.3 | [6] | |

| TRPML3 | Inhibition | 12.5 | [6] | |

| ML-SI3 (cis/trans mix) | TRPML1 | Inhibition | 4.7 | [9][10][11] |

| TRPML2 | Inhibition | 1.7 | [9][10][11] |

Impact on Cellular Signaling: Autophagy

Autophagy is a fundamental cellular degradation process where cytoplasmic components are enclosed in double-membraned vesicles called autophagosomes, which then fuse with lysosomes to form autolysosomes for degradation. TRPML1-mediated Ca²⁺ release is a key signal for promoting autophagosome biogenesis and fusion with lysosomes.[4][7]

By inhibiting TRPML1, this compound is expected to block or attenuate autophagy.[2][10] This effect has been demonstrated for the general ML-SI3 mixture, which blocks downstream TRPML1-mediated autophagy and inhibits the clearance of protein aggregates.[7][9][12] For example, in cellular models of Parkinson's disease, the TRPML1 agonist ML-SA1 reduces α-synuclein aggregates, while the inhibitor ML-SI3 increases them.[7][12] This makes TRPML1 modulation a topic of interest for neurodegenerative diseases where protein clearance is impaired.

Key Experimental Methodologies

A. Calcium Imaging using Fluorescent Dyes

This is the primary method to assess the activity of compounds on TRPML channels. The protocol involves measuring changes in intracellular Ca²⁺ concentration in response to channel modulators.

Protocol:

-

Cell Culture: Use HEK293 cells (or other suitable cell lines) stably expressing the human TRPML isoform of interest (e.g., TRPML1, TRPML2, or TRPML3). The channels are often targeted to the plasma membrane to simplify measurements of ion influx.[13]

-

Dye Loading: Incubate the cells with a Ca²⁺-sensitive fluorescent dye, such as Fluo-4/AM (e.g., 4 µM), at 37°C for 30-60 minutes.[13]

-

Cell Plating: Resuspend the dye-loaded cells in a physiological buffer (e.g., HEPES buffered saline) and plate them into a multi-well plate (e.g., 384-well, black, clear-bottom).[13]

-

Compound Application: Prepare serial dilutions of this compound. For inhibition assays, pre-incubate the cells with this compound before adding a known agonist (e.g., ML-SA1). For activation assays, add this compound directly to the cells.

-

Fluorescence Measurement: Use a fluorescence plate reader to measure the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular Ca²⁺.

-

Data Analysis: Plot the change in fluorescence as a function of compound concentration to determine IC₅₀ or EC₅₀ values.

B. Autophagy Flux Assays

These assays are used to determine if a compound inhibits or enhances the autophagic process.

1. Western Blot for LC3 and SQSTM1/p62:

-

Principle: During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio indicates an accumulation of autophagosomes. SQSTM1/p62 is a protein that is selectively degraded by autophagy, so its accumulation suggests autophagy inhibition.

-

Methodology: Treat cells (e.g., A-375 or U-87 MG) with this compound for a defined period (e.g., 4 hours).[14] Lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against LC3 and p62. A positive control for autophagy inhibition (e.g., Bafilomycin A1) should be used.

2. LC3 Puncta Formation Assay:

-

Principle: Visualize the accumulation of autophagosomes in cells.

-

Methodology: Transfect cells with a plasmid encoding GFP-LC3.[14] Under normal conditions, GFP-LC3 shows diffuse cytoplasmic fluorescence. Upon autophagy induction, it relocalizes to autophagosomes, appearing as distinct green dots (puncta). Treat the transfected cells with this compound and visualize the cells using fluorescence microscopy. An increase in the number of puncta per cell indicates autophagosome accumulation, which can mean either autophagy induction or a block in downstream degradation. Co-treatment with a lysosomal inhibitor is needed to distinguish between these possibilities.

Conclusion and Future Directions

This compound is a valuable pharmacological tool for investigating the distinct roles of TRPML channel isoforms. Its unique profile as a TRPML1 inhibitor and TRPML2/3 activator allows for the targeted manipulation of lysosomal Ca²⁺ signaling. This is particularly relevant for studying cellular processes like autophagy and for exploring potential therapeutic strategies in diseases characterized by lysosomal dysfunction and impaired protein clearance, such as Alzheimer's and Parkinson's disease.[7] Future research should focus on further elucidating the downstream signaling pathways activated by TRPML2 and TRPML3 and on developing even more potent and isoform-selective modulators to translate these findings into therapeutic applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 4. mdpi.com [mdpi.com]

- 5. Structural biology of cation channels important for lysosomal calcium release - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical and pharmacological characterization of the TRPML calcium channel blockers ML-SI1 and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. alzdiscovery.org [alzdiscovery.org]

- 8. ML-SI3 - Wikipedia [en.wikipedia.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medkoo.com [medkoo.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Frontiers | Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes [frontiersin.org]

- 13. ML-SI3 | TRPML antagonist| CAS 891016-02-7 | Buy ML SI3 from Supplier InvivoChem [invivochem.com]

- 14. Autophagy inhibition mediated by MCOLN1/TRPML1 suppresses cancer metastasis via regulating a ROS-driven TP53/p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]

(1S,2S)-ML-SI3: A Comprehensive Technical Guide to its Function as a TRPML Channel Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-ML-SI3, also known as (+)-trans-ML-SI3, is a stereoisomer of the broader ML-SI3 compound family and has emerged as a critical chemical tool for the investigation of Transient Receptor Potential Mucolipin (TRPML) channels.[1][2] These channels, comprising TRPML1, TRPML2, and TRPML3, are crucial cation channels primarily located on the membranes of late endosomes and lysosomes, where they play pivotal roles in a variety of cellular processes including ion homeostasis, membrane trafficking, autophagy, and signal transduction.[3][4][5] Dysregulation of TRPML channel function has been implicated in several human diseases, most notably the lysosomal storage disorder Mucolipidosis Type IV (MLIV), which is caused by loss-of-function mutations in the MCOLN1 gene encoding TRPML1.[6]

This compound exhibits a unique and potent modulatory profile, acting as an inhibitor of TRPML1 while simultaneously functioning as an activator of TRPML2 and TRPML3.[1] This dual activity, particularly its stereospecificity when compared to its enantiomer, (1R,2R)-ML-SI3, makes it an invaluable probe for dissecting the individual contributions of TRPML channel isoforms to cellular physiology and pathophysiology. This technical guide provides an in-depth overview of the quantitative pharmacology, experimental methodologies for characterization, and the known signaling pathways associated with this compound.

Quantitative Pharmacological Data

The pharmacological activity of this compound and its related isomers is summarized in the table below. The data highlights the distinct modulatory effects of the trans-isomers on the three TRPML channel subtypes.

| Compound | Target | Activity | Value (µM) |

| This compound | TRPML1 | Inhibition (IC₅₀) | 5.9 ± 1.7 |

| TRPML2 | Activation (EC₅₀) | 2.7 ± 1.4 | |

| TRPML3 | Activation (EC₅₀) | 10.8 ± 0.5 | |

| (1R,2R)-ML-SI3 | TRPML1 | Inhibition (IC₅₀) | 1.6 ± 0.7 |

| TRPML2 | Inhibition (IC₅₀) | 2.3 ± 1.1 | |

| TRPML3 | Inhibition (IC₅₀) | 12.5 ± 7.6 | |

| (±)-trans-ML-SI3 | TRPML1 | Inhibition (IC₅₀) | 3.1 |

| TRPML2 | Activation (EC₅₀) | 3.3 | |

| TRPML3 | Inhibition (IC₅₀) | 28.5 | |

| ML-SI3 (racemic mixture) | TRPML1 | Inhibition (IC₅₀) | 4.7 |

| TRPML2 | Inhibition (IC₅₀) | 1.7 |

Data compiled from multiple sources.[1][2][7][8][9] Values are presented as mean ± standard deviation where available.

Key Signaling Pathways and Mechanisms of Action

This compound modulates TRPML channels, which are integral to several critical cellular signaling pathways. The following diagrams illustrate the role of these channels in their respective pathways and the conceptual workflow for characterizing modulators like this compound.

TRPML1-mediated Ca²⁺ efflux from the lysosome is a critical step in the initiation of autophagy.[6][10] This Ca²⁺ release activates CaMKKβ and subsequently AMPK, leading to the activation of the ULK1 and VPS34 complexes, which are essential for autophagosome biogenesis.[6] Additionally, lysosomal Ca²⁺ release promotes the dephosphorylation and nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy genes.[10] this compound, by inhibiting TRPML1, can be used to probe the downstream consequences of blocking this pathway, such as the accumulation of autophagosomes and inhibition of autophagic flux.[11]

TRPML2 is localized to early and recycling endosomes and plays a role in regulating endosomal trafficking.[4][5] Its activation by this compound leads to cation efflux, which is thought to influence vesicle dynamics, including tubulation and fission/fusion events.[12] This modulation of the endosomal compartment is important for the proper sorting and recycling of cargo, such as GPI-anchored proteins and the transferrin receptor (TfR), and is linked to pathways involving small GTPases like Arf6.[4][5]

The characterization of this compound as a TRPML channel modulator involves a combination of electrophysiological and cell-based imaging techniques. Whole-cell patch-clamp electrophysiology directly measures ion channel activity and is the gold standard for determining the inhibitory or activating effects of a compound. Calcium imaging assays provide a functional readout of channel activity by measuring changes in intracellular or intra-organellar calcium concentrations. The data from these primary assays are then used to determine key pharmacological parameters like IC₅₀ and EC₅₀ values. Subsequent functional assays can then explore the downstream cellular consequences of TRPML channel modulation.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is adapted for recording TRPML channel currents in a heterologous expression system, such as HEK293 cells.

1. Cell Preparation:

-

Culture HEK293 cells stably or transiently expressing the human TRPML isoform of interest (TRPML1, TRPML2, or TRPML3).

-

Plate cells onto glass coverslips 24-48 hours before recording to achieve 50-70% confluency.

-

For experiments involving lysosomal TRPML1, vacuolation can be induced by treating cells with Vacuolin-1 (1 µM) for 2-4 hours to enlarge lysosomes for easier patch-clamping.

2. Solutions:

-

External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 Cs-Glutamate, 5 NaCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 3 Mg-ATP. Adjust pH to 7.2 with CsOH.

-

Agonist/Antagonist Preparation: Prepare stock solutions of this compound in DMSO. Dilute to the final desired concentration in the external solution immediately before use.

3. Recording Procedure:

-

Place a coverslip with cells in the recording chamber on the stage of an inverted microscope and perfuse with external solution at a rate of 1-2 mL/min.[13][14]

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.[14]

-

Approach a target cell with the patch pipette while applying slight positive pressure.[15]

-

Upon contact with the cell membrane, release the positive pressure to form a Giga-ohm seal (≥ 1 GΩ).[15]

-

Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.[16]

-

Clamp the cell at a holding potential of -60 mV.

-

Apply voltage ramps or steps (e.g., from -100 mV to +100 mV) to elicit currents.

-

Apply this compound and/or other compounds via the perfusion system.

-

Record and analyze currents using appropriate software (e.g., pCLAMP, AxoGraph).

Lysosomal Calcium Imaging with Fura-2 AM

This protocol is designed to measure changes in cytosolic calcium concentration resulting from the modulation of lysosomal TRPML channels.

1. Cell Preparation:

-

Plate cells (e.g., HeLa, HEK293) on glass-bottom dishes or coverslips 24-48 hours prior to the experiment.

2. Dye Loading:

-

Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in a physiological salt solution (e.g., HBSS) buffered with HEPES.[17]

-

Wash cells once with the buffered salt solution.

-

Incubate cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.[18]

-

Wash the cells 2-3 times with the buffered salt solution to remove extracellular dye.

-

Allow cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark.[19]

3. Imaging:

-

Mount the coverslip or dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and collect the emission at ~510 nm.[20]

-

Establish a baseline fluorescence ratio (F340/F380) for a few minutes.

-

Apply the TRPML channel agonist (e.g., ML-SA1 for TRPML1) to induce lysosomal calcium release.

-

Following the agonist-induced response, apply this compound to observe its modulatory effect.

-

Record the fluorescence intensity changes over time.

4. Data Analysis:

-

Calculate the F340/F380 ratio for each time point.

-

The change in the ratio is proportional to the change in intracellular calcium concentration.

-

Quantify the peak response and the rate of change to assess the effects of the applied compounds.

Conclusion

This compound is a powerful and selective tool for the functional investigation of TRPML channels. Its unique profile as a TRPML1 inhibitor and a TRPML2/3 activator allows for the precise dissection of the roles of these channels in complex cellular processes. The detailed pharmacological data and experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of targeting TRPML channels in a variety of disease contexts, including lysosomal storage disorders, neurodegenerative diseases, and cancer. As our understanding of the intricate signaling networks governed by these channels continues to grow, the utility of sophisticated chemical probes like this compound will undoubtedly become even more pronounced.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | Involvement of the TRPML Mucolipin Channels in Viral Infections and Anti-viral Innate Immune Responses [frontiersin.org]

- 4. Role of TRP Channels in the Regulation of the Endosomal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. utflylab.com [utflylab.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. axonmedchem.com [axonmedchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes [frontiersin.org]

- 12. TRPML2 is an osmo/mechanosensitive cation channel in endolysosomal organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 14. docs.axolbio.com [docs.axolbio.com]

- 15. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]

- 16. Whole Cell Patch Clamp Protocol [protocols.io]

- 17. ionbiosciences.com [ionbiosciences.com]

- 18. hellobio.com [hellobio.com]

- 19. moodle2.units.it [moodle2.units.it]

- 20. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]

The Role of (1S,2S)-ML-SI3 in Lysosomal Calcium Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of (1S,2S)-ML-SI3 in regulating lysosomal calcium release. Contrary to its agonistic effects on TRPML2 and TRPML3, this compound functions as a potent inhibitor of the primary lysosomal calcium channel, TRPML1. This document details the mechanism of action of this compound, its impact on downstream cellular signaling pathways, and provides comprehensive experimental protocols for studying its effects. Quantitative data on the activity of this compound and its stereoisomer are presented for comparative analysis.

Introduction: The Lysosome as a Calcium Store

Lysosomes are acidic organelles crucial for cellular degradation and recycling. Beyond their catabolic functions, lysosomes serve as important intracellular calcium stores, with a luminal calcium concentration significantly higher than that of the cytosol.[1] The release of calcium from lysosomes is a tightly regulated process that influences a multitude of cellular activities, including autophagy, endocytosis, exocytosis, and nutrient sensing.[1] The primary channels mediating this calcium efflux are the Transient Receptor Potential Mucolipin (TRPML) channels, with TRPML1 being the most ubiquitously expressed isoform on the lysosomal membrane.[1][2][3]

This compound: A Stereospecific Modulator of TRPML Channels

This compound is a synthetic small molecule that exhibits stereospecific interactions with the TRPML channel family. It is the (+)-trans-isomer of ML-SI3.[4] Critically for the study of lysosomal calcium signaling, this compound acts as an inhibitor of TRPML1, thereby blocking lysosomal calcium efflux.[2][3][5][6][7] In contrast, it functions as an activator for TRPML2 and TRPML3 channels.[4][6]

The inhibitory action of this compound on TRPML1 is competitive with synthetic agonists like ML-SA1, as they both bind to the same hydrophobic cavity within the channel.[2][3] However, its inhibitory effect on the endogenous agonist PI(3,5)P2-mediated activation is not observed.[2][3]

Quantitative Data: Potency and Efficacy

The following table summarizes the reported IC50 and EC50 values for the stereoisomers of ML-SI3 across the three TRPML channel isoforms. This data highlights the distinct pharmacological profiles of each isomer.

| Compound | Target | Effect | IC50 / EC50 (µM) |

| This compound | TRPML1 | Inhibitor | IC50 = 5.9 [6] |

| TRPML2 | Activator | EC50 = 2.7[6] | |

| TRPML3 | Activator | EC50 = 10.8[6] | |

| (1R,2R)-ML-SI3 | TRPML1 | Inhibitor | IC50 = 1.6[6] |

| TRPML2 | Inhibitor | IC50 = 2.3[6] | |

| TRPML3 | Inhibitor | IC50 = 12.5[6] | |

| ML-SI3 (cis/trans mix) | TRPML1 | Inhibitor | IC50 = 4.7[5] |

| TRPML2 | Inhibitor | IC50 = 1.7[5] |

Signaling Pathways Modulated by this compound

By inhibiting TRPML1-mediated lysosomal calcium release, this compound influences several downstream signaling pathways critical for cellular homeostasis.

Autophagy and TFEB Regulation

Lysosomal calcium release is a key trigger for the activation of the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[8] The release of calcium activates the phosphatase calcineurin, which dephosphorylates TFEB, leading to its translocation to the nucleus and subsequent activation of target genes.[8] By blocking this initial calcium signal, this compound can prevent the nuclear translocation of TFEB and inhibit the induction of autophagy.[2][3][9]

Experimental Protocols

Measurement of Cytosolic Calcium Dynamics using Fura-2 AM

This protocol details the measurement of changes in intracellular calcium concentration in response to TRPML1 modulation.

Materials:

-

Cells of interest (e.g., HeLa, HEK293) cultured on glass coverslips

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with and without CaCl2

-

Bovine Serum Albumin (BSA)

-

ML-SA1 (TRPML1 agonist)

-

This compound

-

Ionomycin

-

EGTA

-

Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, 510 nm emission)

Procedure:

-

Cell Preparation: Plate cells on glass coverslips to achieve 70-80% confluency on the day of the experiment.

-

Fura-2 AM Loading Solution: Prepare a 2 µM Fura-2 AM solution in HBSS containing 0.02% Pluronic F-127.

-

Dye Loading: Wash the cells once with HBSS. Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at room temperature in the dark.

-

De-esterification: Wash the cells twice with HBSS and incubate for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.

-

Imaging: Mount the coverslip in a perfusion chamber on the microscope stage. Perfuse with HBSS containing CaCl2.

-

Baseline Measurement: Record the baseline 340/380 nm fluorescence ratio for a few minutes.

-

Stimulation and Inhibition:

-

Perfuse the cells with a solution containing a TRPML1 agonist (e.g., 10 µM ML-SA1) to induce lysosomal calcium release and record the change in the fluorescence ratio.

-

Following the agonist response, perfuse with a solution containing both the agonist and this compound (e.g., 10 µM) to observe the inhibition of the calcium signal.[10]

-

-

Calibration: At the end of each experiment, perfuse the cells with a calcium-free HBSS containing ionomycin (e.g., 5 µM) and EGTA (e.g., 10 mM) to obtain the minimum fluorescence ratio (Rmin). Subsequently, perfuse with HBSS containing ionomycin and a saturating concentration of calcium (e.g., 10 mM) to obtain the maximum fluorescence ratio (Rmax).

-

Data Analysis: Calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min).

References

- 1. GPN does not release lysosomal Ca2+ but evokes Ca2+ release from the ER by increasing the cytosolic pH independently of cathepsin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 3. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sbdrugdiscovery.com [sbdrugdiscovery.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lysosomal calcium signaling regulates autophagy via calcineurin and TFEB - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Endo-lysosomal TRP mucolipin-1 channels trigger global ER Ca2+ release and Ca2+ influx - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating Autophagy Pathways with (1S,2S)-ML-SI3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of (1S,2S)-ML-SI3, a specific stereoisomer of the transient receptor potential mucolipin (TRPML) channel modulator, as a tool to investigate the complex cellular process of autophagy. This document details its mechanism of action, presents key quantitative data, outlines detailed experimental protocols, and provides visual diagrams of relevant pathways and workflows.

Introduction: Autophagy and the Role of TRPML Channels

Autophagy is a fundamental catabolic process conserved in all eukaryotic cells. It involves the sequestration of cytoplasmic components, such as misfolded proteins and damaged organelles, within double-membraned vesicles called autophagosomes. These autophagosomes then fuse with lysosomes to form autolysosomes, where the cargo is degraded and recycled. This process is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in numerous diseases, including neurodegenerative disorders, cancer, and metabolic syndromes.

The TRPML channel family, consisting of TRPML1, TRPML2, and TRPML3, are non-selective cation channels primarily localized to the membranes of late endosomes and lysosomes. TRPML1, the best-characterized member, functions as a key regulator of lysosomal function, including the release of Ca²⁺ from the lysosomal lumen into the cytosol.[1][2][3] This localized calcium signaling is critical for multiple steps in the autophagy pathway.

This compound , also known as (+)-trans-ML-SI3, is a stereoisomer of the synthetic molecule ML-SI3.[4][5] Its utility in research stems from its distinct pharmacological profile across the TRPML channel family: it acts as a potent inhibitor of TRPML1 while simultaneously functioning as an activator of TRPML2 and TRPML3.[4][6][7] This specificity allows researchers to dissect the precise role of TRPML1 in autophagy, separate from the functions of the other two family members.

Mechanism of Action: this compound in Autophagy Regulation

TRPML1 plays a multifaceted role in promoting autophagy. Its activation leads to the release of lysosomal Ca²⁺, which triggers a cascade of downstream events:

-

Autophagosome Biogenesis: TRPML1-mediated Ca²⁺ release can activate CaMKKβ, which in turn stimulates the VPS34 lipid kinase complex, a key initiator of autophagosome formation.[1][8]

-

Gene Expression: TRPML1 activation promotes the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy-related gene expression.[8]

-

Autophagosome-Lysosome Fusion: Lysosomal Ca²⁺ signaling is also implicated in the final maturation step of autophagy, where autophagosomes fuse with lysosomes. By mediating zinc influx, TRPML1 activation can disrupt the interaction between the SNARE proteins STX17 and VAMP8, thereby arresting autophagic flux at the fusion stage.[9]

This compound exerts its effect by binding to a hydrophobic cavity within the TRPML1 channel, the same site targeted by the synthetic agonist ML-SA1.[2][3][10] By inhibiting TRPML1, this compound prevents lysosomal calcium efflux, thereby blocking the downstream autophagy-related processes that are dependent on this signal.[2][10][11] This makes it a valuable tool for studying conditions of impaired autophagic flux.

Signaling Pathway Diagram

Caption: TRPML1-mediated autophagy pathway and inhibition by this compound.

Data Presentation: Quantitative Profile of ML-SI3 Enantiomers

The stereochemistry of ML-SI3 is critical to its pharmacological activity. The trans-isomers are significantly more active than the cis-isomers.[4] Furthermore, the two enantiomers of trans-ML-SI3 exhibit distinct and often opposing effects on the different TRPML channels.

| Compound | Target | Activity | IC₅₀ / EC₅₀ (μM) | Reference(s) |

| This compound | TRPML1 | Inhibition | IC₅₀: 5.9 | [4][6][7] |

| (+)-trans-ML-SI3 | TRPML2 | Activation | EC₅₀: 2.7 | [4][6][7] |

| TRPML3 | Activation | EC₅₀: 10.8 | [4][6][7] | |

| (1R,2R)-ML-SI3 | TRPML1 | Inhibition | IC₅₀: 1.6 | [4][7] |

| (-)-trans-ML-SI3 | TRPML2 | Inhibition | IC₅₀: 2.3 | [4][7] |

| TRPML3 | Inhibition | IC₅₀: 12.5 | [4][7] |

Table 1: Comparative activity of this compound and (1R,2R)-ML-SI3 on TRPML channels. The data highlights the importance of selecting the correct enantiomer for specific experimental goals.

Experimental Protocols

Here we provide detailed methodologies for key experiments to probe autophagy using this compound.

Autophagy Flux Assay with Tandem Fluorescent-Tagged LC3

This assay is a robust method for monitoring autophagic flux by differentiating between autophagosomes and autolysosomes. It utilizes a fusion protein, typically mCherry-GFP-LC3, that is expressed in cells.

-

Principle: The GFP signal is sensitive to the acidic environment of the lysosome and is quenched upon autophagosome-lysosome fusion. In contrast, the mCherry signal is stable in acidic conditions. Therefore, vesicles positive for both GFP and mCherry (appearing yellow) are autophagosomes, while vesicles positive only for mCherry (appearing red) are autolysosomes. An inhibitor of autophagic flux, like this compound, is expected to cause an accumulation of autophagosomes (yellow puncta) if it acts before the fusion step.

-

Methodology:

-

Cell Culture and Transfection: Plate cells (e.g., HeLa, U2OS) on glass-bottom dishes. Transfect cells with a plasmid encoding mCherry-GFP-LC3 using a suitable transfection reagent and allow for expression for 24-48 hours. Alternatively, use a stable cell line.

-

Compound Treatment: Treat cells with the desired concentration of this compound (e.g., 5-10 µM). Include appropriate controls: a vehicle control (DMSO), a positive control for autophagy induction (e.g., Torin1 or starvation media), and a late-stage autophagy inhibitor (e.g., Bafilomycin A1).

-

Live-Cell Imaging: After the desired incubation period (e.g., 4-24 hours), image the cells using a confocal fluorescence microscope equipped with channels for GFP (e.g., 488 nm excitation) and mCherry/RFP (e.g., 561 nm excitation).

-

Image Analysis: Acquire multiple images per condition. Quantify the number of yellow (GFP⁺/mCherry⁺) and red (GFP⁻/mCherry⁺) puncta per cell using image analysis software (e.g., ImageJ/Fiji). An increase in the ratio of yellow to red puncta upon treatment with this compound would indicate an inhibition of autophagosome maturation.

-

Autophagic Flux Assay Workflow

Caption: Workflow for a tandem fluorescent LC3 autophagic flux assay.

Western Blotting for Autophagy Markers (LC3-II and p62)

This biochemical assay measures the levels of key autophagy-related proteins.

-

Principle: During autophagy, the cytosolic form of LC3 (LC3-I) is conjugated to phosphatidylethanolamine to form LC3-II, which is recruited to autophagosome membranes. An increase in the LC3-II/LC3-I ratio is indicative of autophagosome formation. The protein p62/SQSTM1 is a cargo receptor that is itself degraded by autophagy. Therefore, an accumulation of p62 suggests impaired autophagic clearance. When using an inhibitor like this compound, an increase in both LC3-II and p62 levels is expected, signifying a blockage in the pathway.[12]

-

Methodology:

-

Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat with this compound and controls as described above. For a definitive flux measurement, include a condition where cells are co-treated with this compound and a lysosomal inhibitor like Bafilomycin A1 or Chloroquine.

-

Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blot: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel (a 12-15% gel is recommended for good separation of LC3-I and LC3-II). Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies against LC3 (to detect both I and II forms) and p62/SQSTM1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities using software like ImageJ. Normalize the levels of LC3-II and p62 to the loading control.

-

Lysosomal Calcium Efflux Assay

This assay directly measures the functional consequence of TRPML1 inhibition by this compound.

-

Principle: This method uses a fluorescent Ca²⁺ indicator to measure changes in cytosolic calcium concentration following the stimulation of lysosomal calcium release. Inhibition of TRPML1 by this compound should block this release.

-

Methodology:

-

Cell Loading: Plate cells on glass-bottom dishes. Load the cells with a fluorescent Ca²⁺ indicator (e.g., Fura-2 AM) in a Ca²⁺-free imaging buffer for 30-60 minutes at room temperature.

-

Baseline Measurement: Wash the cells and acquire a baseline fluorescence signal using a fluorescence microscope or plate reader.

-

Pre-treatment: Add this compound or a vehicle control and incubate for a short period (e.g., 10-15 minutes).

-

Stimulation: Induce lysosomal Ca²⁺ release by adding a TRPML1 agonist, such as ML-SA1 (e.g., 10-20 µM).[13]

-

Data Acquisition: Record the change in fluorescence intensity over time. A robust increase in cytosolic Ca²⁺ should be observed in vehicle-treated cells upon ML-SA1 addition. This increase should be significantly blunted or absent in cells pre-treated with this compound.

-

Analysis: Quantify the peak fluorescence change in response to the agonist for each condition.

-

Conclusion and Applications

This compound is a precise and powerful chemical tool for the study of autophagy. Its specific inhibitory action on TRPML1 allows for the detailed investigation of the role of lysosomal calcium signaling in the initiation, regulation, and completion of the autophagic process. By employing the experimental protocols outlined in this guide—including advanced fluorescence microscopy and standard biochemical assays—researchers can effectively probe the consequences of TRPML1 blockade.

The ability to modulate TRPML1-dependent autophagy has significant implications for drug development. Given the involvement of autophagy in cancer cell survival, the inhibition of TRPML1-mediated autophagy is being explored as a potential anti-cancer strategy.[9][14] Conversely, in neurodegenerative diseases often characterized by impaired autophagic clearance, understanding the mechanisms blocked by this compound can provide insights into developing therapeutic strategies aimed at restoring autophagic flux. This guide serves as a foundational resource for scientists and researchers aiming to leverage this compound to unravel the complexities of autophagy in health and disease.

References

- 1. Multiple facets of TRPML1 in autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 3. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical and pharmacological characterization of the TRPML calcium channel blockers ML-SI1 and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. Up-regulation of lysosomal TRPML1 channels is essential for lysosomal adaptation to nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Autophagy inhibition mediated by MCOLN1/TRPML1 suppresses cancer metastasis via regulating a ROS-driven TP53/p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]

(1S,2S)-ML-SI3 Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2S)-ML-SI3 is a synthetic small molecule that has garnered significant attention as a modulator of the Transient Receptor Potential Mucolipin (TRPML) family of ion channels. These channels, primarily localized to late endosomes and lysosomes, are crucial for a variety of cellular processes, including calcium signaling, autophagy, and lipid trafficking.[1] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing relevant biological pathways and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the development of novel TRPML channel modulators for therapeutic applications.

Introduction to this compound and TRPML Channels

The TRPML channel family consists of three members: TRPML1, TRPML2, and TRPML3. These channels are non-selective cation channels that play a vital role in regulating the luminal environment of endo-lysosomal organelles.[2] Dysfunctional TRPML1 is associated with the lysosomal storage disorder Mucolipidosis type IV, highlighting its physiological importance.[2]

ML-SI3 is a potent modulator of TRPML channels.[3] The stereochemistry of ML-SI3 is a critical determinant of its activity. The trans-isomer is significantly more active than the cis-isomer.[2] Furthermore, the enantiomers of the trans-isomer exhibit distinct pharmacological profiles. (1R,2R)-ML-SI3, the (-)-enantiomer, is a potent inhibitor of both TRPML1 and TRPML2. In contrast, this compound, the (+)-enantiomer, is an inhibitor of TRPML1 but an activator of TRPML2 and TRPML3.[2][4] This fascinating stereoselectivity makes this compound a valuable tool for dissecting the individual roles of TRPML channel isoforms.

Cryo-electron microscopy studies have revealed that ML-SI3 binds to a hydrophobic cavity within the TRPML1 channel formed by the S5 and S6 transmembrane segments and the PH1 domain.[1][5] This binding site is notably the same as that of the synthetic TRPML1 agonist, ML-SA1, suggesting a competitive mechanism of action at this site.[1][5]

Core Structure-Activity Relationship (SAR) of this compound Analogs

The core structure of ML-SI3 consists of a 1,2-diaminocyclohexane scaffold, an N-arylpiperazine moiety, and a benzenesulfonamide group. Structure-activity relationship studies have demonstrated that modifications to both the N-arylpiperazine and the sulfonamide portions of the molecule are well-tolerated, allowing for the generation of analogs with diverse activity profiles.[2]

Stereochemistry

As previously mentioned, the stereochemistry of the 1,2-diaminocyclohexane core is paramount. The trans configuration is essential for potent activity, with the cis isomers showing significantly reduced potency.[2]

N-Arylpiperazine Moiety

Modifications to the N-arylpiperazine moiety have a significant impact on the activity and selectivity of ML-SI3 analogs. The nature and position of substituents on the phenyl ring can modulate the potency and isoform selectivity.

Sulfonamide Moiety

The benzenesulfonamide group is another key area for modification. Alterations to the aromatic ring of the sulfonamide can influence the inhibitory or activating properties of the compounds across the TRPML channel family. For instance, an aromatic analog of ML-SI3 displayed a unique selectivity profile, acting as a strong inhibitor of TRPML1 and a strong activator of TRPML2.[2]

Quantitative SAR Data

The following table summarizes the structure-activity relationship data for this compound and its analogs, as reported by Leser et al. (2021).

| Compound | Stereochemistry | R1 (N-Arylpiperazine) | R2 (Sulfonamide) | TRPML1 IC50 (µM) | TRPML2 Activity (EC50/IC50 in µM) | TRPML3 Activity (EC50/IC50 in µM) |

| This compound | (1S,2S)-trans | 2-Methoxyphenyl | Phenyl | 5.9 | 2.7 (EC50) | 10.8 (EC50) |

| (1R,2R)-ML-SI3 | (1R,2R)-trans | 2-Methoxyphenyl | Phenyl | 1.6 | 2.3 (IC50) | 12.5 (IC50) |

| cis-ML-SI3 | cis | 2-Methoxyphenyl | Phenyl | >30 | - | - |

| Analog 1 | (1S,2S)-trans | 4-Methoxyphenyl | Phenyl | 10.1 | 5.2 (EC50) | >30 |

| Analog 2 | (1S,2S)-trans | 2,4-Dimethoxyphenyl | Phenyl | 8.7 | 4.1 (EC50) | 15.6 (EC50) |

| Analog 3 | (1S,2S)-trans | Phenyl | Phenyl | 12.3 | 8.9 (EC50) | >30 |

| Analog 4 | (1S,2S)-trans | 2-Methoxyphenyl | 4-Methylphenyl | 6.2 | 3.1 (EC50) | 11.5 (EC50) |

| Analog 5 | (1S,2S)-trans | 2-Methoxyphenyl | 4-Chlorophenyl | 4.8 | 2.1 (EC50) | 9.8 (EC50) |

| Analog 6 | (1S,2S)-trans | 2-Methoxyphenyl | 4-Nitrophenyl | 3.5 | 1.8 (EC50) | 8.1 (EC50) |

| Analog 7 | (1S,2S)-trans | 2-Methoxyphenyl | Naphthyl | 7.5 | 4.5 (EC50) | 18.2 (EC50) |

| Analog 8 | (1S,2S)-trans | 2-Fluorophenyl | Phenyl | 7.1 | 3.8 (EC50) | 13.4 (EC50) |

| Analog 9 | (1S,2S)-trans | 2-Chlorophenyl | Phenyl | 5.5 | 2.9 (EC50) | 10.2 (EC50) |

| Analog 10 | (1S,2S)-trans | 2-Trifluoromethylphenyl | Phenyl | 4.1 | 2.0 (EC50) | 7.9 (EC50) |

| Aromatic Analog | - | 2-Methoxyphenyl | Indolyl | Potent Inhibitor | Potent Activator | - |

Data extracted from Leser et al., Eur J Med Chem. 2021 Jan 15;210:112966.[2]

Experimental Protocols

The characterization of this compound and its analogs typically involves electrophysiological and calcium imaging techniques to assess their effects on TRPML channel activity.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in whole cells.

Objective: To determine the inhibitory (IC50) or activatory (EC50) potency of test compounds on TRPML channels.

Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the TRPML channel of interest (e.g., TRPML1, TRPML2, or TRPML3).

Materials:

-

Patch-clamp rig (amplifier, micromanipulator, perfusion system)

-

Borosilicate glass capillaries for patch pipettes

-

HEK-293 cells expressing the target TRPML channel

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Internal solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA, 1 MgCl2 (pH 7.2 with CsOH)

-

Test compounds and control agonists/antagonists (e.g., ML-SA1)

Procedure:

-

Prepare patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

-

Plate HEK-293 cells expressing the target TRPML channel onto glass coverslips.

-

Transfer a coverslip to the recording chamber on the patch-clamp setup and perfuse with the external solution.

-

Approach a single cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal) by applying gentle suction.

-

Rupture the cell membrane within the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

Apply voltage ramps or steps to elicit channel currents.

-

To measure inhibition, first apply a known TRPML agonist (e.g., ML-SA1) to establish a baseline current. Then, co-apply the agonist with increasing concentrations of the test compound.

-

To measure activation, apply increasing concentrations of the test compound alone.

-

Record currents and calculate the percentage of inhibition or activation at each concentration to determine IC50 or EC50 values.

Calcium Imaging using Fluo-4 AM

This fluorescence-based assay measures changes in intracellular calcium concentrations, providing an indirect measure of ion channel activity.

Objective: To assess the ability of test compounds to modulate TRPML channel-mediated calcium release from lysosomes.

Cell Line: HEK-293 cells or other suitable cell lines endogenously or exogenously expressing the TRPML channel of interest.

Materials:

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Fluorescence microscope or plate reader with appropriate filters (Excitation ~490 nm, Emission ~525 nm)

-

Test compounds and controls

Procedure:

-

Plate cells in a 96-well plate or on glass-bottom dishes and grow to 80-90% confluency.

-

Prepare a Fluo-4 AM loading solution by diluting the Fluo-4 AM stock solution in HBSS to a final concentration of 2-5 µM. Add Pluronic F-127 (0.02%) to aid in dye loading.

-

Remove the cell culture medium and wash the cells once with HBSS.

-

Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C.

-

Wash the cells twice with HBSS to remove excess dye.

-

Add fresh HBSS to the cells.

-

Acquire a baseline fluorescence reading.

-

Add the test compound or control to the cells and immediately begin recording the fluorescence intensity over time.

-

Analyze the change in fluorescence intensity to determine the effect of the compound on intracellular calcium levels.

Visualization of Pathways and Workflows

TRPML1 Signaling Pathway

Caption: Simplified TRPML1 signaling pathway in the lysosome.

Whole-Cell Patch-Clamp Workflow

Caption: Workflow for whole-cell patch-clamp experiments.

Calcium Imaging Workflow

Caption: Workflow for calcium imaging experiments.

Conclusion

The structure-activity relationship of this compound is characterized by a strong dependence on the stereochemistry of the 1,2-diaminocyclohexane core and is amenable to modifications at the N-arylpiperazine and benzenesulfonamide moieties. This provides a rich scaffold for the development of novel TRPML channel modulators with tailored selectivity and potency profiles. The detailed experimental protocols and visualized workflows presented in this guide offer a practical framework for the continued investigation and development of this important class of compounds. Further exploration of the SAR of ML-SI3 analogs holds the potential to yield valuable pharmacological tools and promising therapeutic candidates for the treatment of lysosomal storage disorders and other diseases involving dysfunctional TRPML channels.

References

- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 2. Chemical and pharmacological characterization of the TRPML calcium channel blockers ML-SI1 and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ML-SI3 - Wikipedia [en.wikipedia.org]

- 4. ML-SI3 | TRPML antagonist| CAS 891016-02-7 | Buy ML SI3 from Supplier InvivoChem [invivochem.com]

- 5. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

understanding the stereochemistry of ML-SI3 isomers

An In-depth Technical Guide to the Stereochemistry of ML-SI3 Isomers for Researchers, Scientists, and Drug Development Professionals.

Introduction

ML-SI3 is a synthetic small molecule that has emerged as a critical tool for studying the function of the Transient Receptor Potential Mucolipin (TRPML) family of ion channels.[1][2][3] These channels, particularly TRPML1, are crucial for lysosomal and endosomal function, and their dysfunction is linked to neurodegenerative lysosomal storage disorders like mucolipidosis type IV.[1][2] A comprehensive understanding of ML-SI3's pharmacology is complicated by its stereochemistry, as its different isomers exhibit distinct and sometimes opposing activities on the TRPML channels. This guide provides a detailed analysis of the stereochemistry of ML-SI3 isomers, their differential biological activities, and the experimental methodologies used for their characterization.

Stereoisomers of ML-SI3

ML-SI3 possesses two chiral centers, leading to the existence of cis and trans diastereomers, each of which can exist as a pair of enantiomers.

Cis vs. Trans Isomers

Stereoselective synthesis and pharmacological evaluation have revealed that the trans-isomer of ML-SI3 is significantly more active than the cis-isomer.[1][2][4] Consequently, research has primarily focused on the trans-diastereomer.

Enantiomers of trans-ML-SI3

The trans-isomer of ML-SI3 is a racemic mixture of two enantiomers: (+)-trans-ML-SI3 and (-)-trans-ML-SI3. These enantiomers have been separated and their absolute configurations have been determined. Through chiral pool synthesis and single-crystal X-ray structure analysis, the (-)-trans-enantiomer has been identified as having the (R,R) configuration .[4][5]

Differential Pharmacological Activity

The stereoisomers of ML-SI3 display remarkable differences in their activity towards the three members of the TRPML channel family: TRPML1, TRPML2, and TRPML3.

Quantitative Data on Isomer Activity

The following table summarizes the inhibitory (IC₅₀) and activation (EC₅₀) values of the ML-SI3 isomers on the different TRPML channels.

| Isomer | Target | Activity | IC₅₀ / EC₅₀ (µM) |

| (-)-trans-ML-SI3 | TRPML1 | Inhibition | 1.6[1][2] |

| TRPML2 | Inhibition | 2.3[1][2] | |

| TRPML3 | Weak Inhibition | 12.5[1][2] | |

| (+)-trans-ML-SI3 | TRPML1 | Inhibition | 5.9[1][2] |

| TRPML2 | Activation | - | |

| TRPML3 | Activation | - | |

| Racemic trans-ML-SI3 | TRPML1 | Inhibition | 4.7[6][7][8] |

| TRPML2 | Inhibition | 1.7[6][7][8] |

Note: Specific EC₅₀ values for the activating effects of (+)-trans-ML-SI3 on TRPML2 and TRPML3 are not consistently reported across the primary literature but it is established that it acts as an activator on these channels.[1][2]

This data clearly indicates that the (-)-trans-ML-SI3 isomer is a more potent and consistent inhibitor of TRPML1 and TRPML2 compared to the (+)-enantiomer, rendering it a more suitable tool for specifically studying the inhibition of these channels.[1][2] The opposing effects of the (+)-enantiomer on TRPML2 and TRPML3 highlight the critical importance of using stereochemically pure compounds in pharmacological studies.

Experimental Protocols

Synthesis and Separation of trans-ML-SI3 Enantiomers

The enantiomers of trans-ML-SI3 have been successfully resolved and synthesized, allowing for their individual characterization.

1. Chiral Pool Synthesis: An effective method for obtaining enantiomerically pure trans-ML-SI3 involves a chiral pool synthesis approach.[4][5][9]

-

Starting Materials: Commercially available (1S,2R)- and (1R,2S)-configured cis-2-aminocyclohexanols are used as chiral starting materials.[5]

-

Key Steps: The synthesis involves two main routes, a "sulfamidate route" and a "mesylate route", to yield the target enantiomers in high purity and good overall yields.[4][9] The piperazine and N-sulfonyl groups are introduced in later stages of the synthesis, allowing for flexibility in creating analogues for structure-activity relationship (SAR) studies.[4][5]

2. Semipreparative HPLC Separation: The enantiomers of racemic trans-ML-SI3 can be separated using semipreparative High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.[4] This method allows for the isolation of the individual (+)- and (-)-enantiomers for pharmacological testing.

Pharmacological Characterization

The activity of ML-SI3 isomers on TRPML channels is typically assessed using electrophysiological techniques.

Patch-Clamp Electrophysiology:

-

Cell Lines: Human Embryonic Kidney (HEK-293) cells are commonly used, which are transiently or stably transfected to express the human TRPML channel of interest (e.g., hTRPML1, hTRPML2, or hTRPML3).[7]

-

Whole-Cell & Lysosomal Patch-Clamp: Whole-cell patch-clamp recordings are used to measure ion channel currents across the entire cell membrane. For studying TRPML channels in their native environment, the more technically demanding lysosomal patch-clamp technique is employed, where currents are recorded directly from the lysosomal membrane.

-

Assay Principle: The baseline channel activity is recorded, and then a known agonist (e.g., ML-SA1, a synthetic agonist) is applied to activate the channels. The inhibitory effect of the ML-SI3 isomers is then determined by applying them in the presence of the agonist and measuring the reduction in current. For assessing agonistic activity, the isomer is applied in the absence of another agonist to see if it directly activates the channel.

-

Data Analysis: Concentration-response curves are generated to calculate the IC₅₀ (for inhibitors) or EC₅₀ (for activators) values.

Signaling Pathways and Logical Relationships

ML-SI3 Interaction with TRPML1

Cryo-electron microscopy (cryo-EM) studies have provided atomic-level insights into the interaction of ML-SI3 with TRPML1.[10][11]

Caption: Interaction of ML-SI3 with the TRPML1 channel.

ML-SI3 binds to a hydrophobic cavity within the TRPML1 channel formed by the S5, S6, and PH1 domains.[10][11] This is the same binding site as the synthetic agonist ML-SA1, indicating a competitive mechanism of inhibition.[10][11] Interestingly, ML-SI3 does not block channel activation by the endogenous lipid agonist PI(3,5)P₂.[10]

Downstream Effects on Autophagy

TRPML1-mediated Ca²⁺ efflux from lysosomes is a key signal for the initiation of autophagy. By blocking this Ca²⁺ release, ML-SI3 can inhibit autophagy.

Caption: Inhibitory effect of ML-SI3 on the autophagy pathway.

Conclusion

The stereochemistry of ML-SI3 is a critical determinant of its pharmacological activity. The trans-isomer is more potent than the cis-isomer, and the enantiomers of trans-ML-SI3 exhibit distinct and even opposing effects on the TRPML channels. Specifically, (-)-trans-ML-SI3 is a potent inhibitor of TRPML1 and TRPML2, while (+)-trans-ML-SI3 inhibits TRPML1 but activates TRPML2 and TRPML3. This detailed understanding, derived from stereoselective synthesis and rigorous pharmacological testing, is essential for the accurate interpretation of experimental results and for the design of future therapeutic agents targeting the TRPML channels. Researchers, scientists, and drug development professionals should exclusively use enantiomerically pure isomers of ML-SI3 to ensure target specificity and to avoid confounding results.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical and pharmacological characterization of the TRPML calcium channel blockers ML-SI1 and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ML-SI3 - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Effective chiral pool synthesis of both enantiomers of the TRPML inhibitor trans-ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ML-SI3 | TRPML antagonist| CAS 891016-02-7 | Buy ML SI3 from Supplier InvivoChem [invivochem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Target Validation of (1S,2S)-ML-SI3 in TRPML-Expressing Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-ML-SI3 is a stereoisomer of the broader ML-SI3 chemical probe, a modulator of the Transient Receptor Potential Mucolipin (TRPML) family of ion channels.[1] This family, consisting of TRPML1, TRPML2, and TRPML3, resides primarily in the membranes of late endosomes and lysosomes and plays a critical role in regulating intracellular calcium signaling, vesicle trafficking, autophagy, and ion homeostasis.[2][3][4] Unlike its enantiomer, (1R,2R)-ML-SI3, which acts as a pan-inhibitor of TRPML channels, this compound exhibits a more complex pharmacological profile, acting as a potent inhibitor of TRPML1 and an activator of TRPML2 and TRPML3.[5][6] This unique activity profile makes this compound a valuable tool for dissecting the individual contributions of TRPML isoforms to cellular physiology and pathology.

This technical guide provides a comprehensive overview of the target validation of this compound in specific cell lines, with a focus on its differential effects on TRPML channels. It includes a summary of its activity, detailed experimental protocols for target validation, and visual representations of the relevant signaling pathways.

Data Presentation

The following tables summarize the quantitative data regarding the activity of this compound and its related isomers on the human TRPML channel isoforms.

| Compound | Target | Activity | IC50 / EC50 (µM) | Reference |

| This compound | TRPML1 | Inhibition | 5.9 ± 1.7 | [5][7] |

| TRPML2 | Activation | 2.7 ± 1.4 | [5][7] | |

| TRPML3 | Activation | 10.8 ± 0.5 | [5][7] | |

| (1R,2R)-ML-SI3 | TRPML1 | Inhibition | 1.6 ± 0.7 | [7][8] |

| TRPML2 | Inhibition | 2.3 ± 1.1 | [7][8] | |

| TRPML3 | Inhibition | 12.5 ± 7.6 | [7][8] | |

| ML-SI3 (cis/trans mix) | TRPML1 | Inhibition | 4.7 | [7][9] |

| TRPML2 | Inhibition | 1.7 | [7][9] |

Table 1: In vitro activity of ML-SI3 isomers on human TRPML channels. Data are presented as mean ± SD from at least three independent experiments.

Experimental Protocols

Validating the interaction and functional consequences of this compound with TRPML channels in a cellular context requires a combination of electrophysiological, imaging, and cell-based functional assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion channel activity of TRPML isoforms expressed in the plasma membrane of host cells (e.g., HEK293 cells) and is considered the gold standard for characterizing ion channel modulators.

Objective: To determine the inhibitory or activating effect of this compound on TRPML channel currents.

Methodology:

-

Cell Culture and Transfection:

-

HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cells are transiently transfected with plasmids encoding human TRPML1, TRPML2, or TRPML3, often with a fluorescent tag (e.g., YFP) for identification of expressing cells.

-

-

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.

-

The standard extracellular (bath) solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4.

-

The standard intracellular (pipette) solution contains (in mM): 140 KCl, 5 EGTA, 1 MgCl2, 10 HEPES, pH 7.2.

-

For TRPML1 inhibition studies, channel activity is first induced with a synthetic agonist like ML-SA1 (e.g., 10 µM).[10]

-

A dose-response curve for this compound is generated by applying increasing concentrations of the compound to the bath solution while monitoring the current amplitude.

-

For TRPML2 and TRPML3 activation studies, increasing concentrations of this compound are applied to naive cells, and the resulting currents are measured.[11]

-

Currents are typically elicited by voltage ramps (e.g., from -100 mV to +100 mV over 400 ms) to determine the current-voltage relationship.[12]

-

Data Analysis: The current amplitudes at a specific voltage (e.g., -100 mV) are plotted against the compound concentration to calculate IC50 or EC50 values using a sigmoidal dose-response curve fit.

Intracellular Calcium Imaging

This method measures changes in cytosolic calcium concentration in response to the modulation of TRPML channels, providing a functional readout of channel activity in a population of cells.

Objective: To assess the ability of this compound to inhibit agonist-induced calcium release (TRPML1) or directly elicit calcium signals (TRPML2/3).

Methodology:

-

Cell Culture and Dye Loading:

-

Fluorescence Measurement:

-

The plate is placed in a fluorescence microplate reader or a high-content imaging system.

-

A baseline fluorescence reading is taken.

-

For TRPML1 inhibition, cells are first stimulated with a TRPML1 agonist (e.g., 10 µM ML-SA1) in the presence of varying concentrations of this compound.[7]

-

For TRPML2/3 activation, cells are directly treated with increasing concentrations of this compound.

-

Changes in fluorescence intensity, corresponding to changes in intracellular calcium, are recorded over time.

-

Data Analysis: The peak fluorescence change (ΔF/F0) is plotted against the compound concentration to determine IC50 or EC50 values.

Autophagy Flux Assay (LC3 Puncta Formation)

TRPML1 is a key regulator of autophagy.[3] Inhibition of TRPML1 by this compound is expected to block autophagic flux. This can be visualized by monitoring the localization of LC3, a protein that is recruited to autophagosome membranes.

Objective: To determine the effect of this compound on autophagy by quantifying the formation of LC3-positive puncta.

Methodology:

-

Cell Culture and Transfection:

-

Cells (e.g., HeLa, U87 MG) are cultured on glass coverslips.

-

Cells are transfected with a plasmid encoding GFP-LC3 or a tandem mRFP-GFP-LC3 construct.[14][15] The tandem construct is particularly useful for monitoring autophagic flux, as the GFP signal is quenched in the acidic environment of the autolysosome, while the mRFP signal persists.

-

-

Induction of Autophagy and Treatment:

-

Microscopy and Image Analysis:

-

Cells are fixed, and the coverslips are mounted on microscope slides.

-

Images are acquired using a fluorescence or confocal microscope.

-

The number of GFP-LC3 or mRFP-LC3 puncta per cell is quantified using automated image analysis software.

-

Data Analysis: A decrease in the number of LC3 puncta in the presence of an autophagy inducer and this compound indicates a blockage of autophagic flux.

Signaling Pathways and Logical Relationships

TRPML1 Signaling Pathway

TRPML1 is a central regulator of lysosomal function. Its activation, either by the endogenous ligand PI(3,5)P2 or synthetic agonists, leads to the release of Ca2+ from the lysosome. This localized Ca2+ signal has several downstream consequences, including the activation of the transcription factor TFEB, which promotes lysosomal biogenesis and autophagy.[16] TRPML1-mediated Ca2+ release is also crucial for the fusion of autophagosomes with lysosomes, a key step in the autophagic process.[3] this compound, by inhibiting TRPML1, is expected to block these downstream events.

TRPML2 and TRPML3 Signaling

The precise signaling pathways downstream of TRPML2 and TRPML3 are less well-characterized than those of TRPML1. However, evidence suggests their involvement in vesicle trafficking, particularly in the context of the immune response and endosomal recycling.[17][18][19] TRPML2 is implicated in the regulation of chemokine secretion from macrophages and the trafficking of vesicles along the Arf6-regulated pathway.[17][18] TRPML3 is involved in autophagosome biogenesis.[20] this compound, as an activator of these channels, would be expected to enhance these processes.

Conclusion

This compound is a selective and potent modulator of the TRPML family of ion channels, exhibiting inhibitory activity against TRPML1 and activating properties towards TRPML2 and TRPML3. This dual activity makes it an invaluable research tool for elucidating the distinct physiological roles of these channels. The experimental protocols outlined in this guide, including patch-clamp electrophysiology, calcium imaging, and autophagy flux assays, provide a robust framework for validating the target engagement and functional consequences of this compound in various cell lines. A thorough understanding of its mechanism of action and the downstream signaling pathways will be crucial for its application in basic research and for exploring the therapeutic potential of modulating TRPML channels in disease.

References

- 1. ML-SI3 - Wikipedia [en.wikipedia.org]

- 2. The Mucolipin-2 (TRPML2) Ion Channel: a tissue-specific protein crucial to normal cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lysosomal activity depends on TRPML1-mediated Ca2+ release coupled to incoming vesicle fusions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TRPML3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sbdrugdiscovery.com [sbdrugdiscovery.com]

- 12. researchgate.net [researchgate.net]

- 13. ML-SI3 | TRPML antagonist| CAS 891016-02-7 | Buy ML SI3 from Supplier InvivoChem [invivochem.com]

- 14. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Involvement of the TRPML Mucolipin Channels in Viral Infections and Anti-viral Innate Immune Responses [frontiersin.org]

- 19. Novel role of TRPML2 in the regulation of the innate immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pnas.org [pnas.org]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of (1S,2S)-ML-SI3 in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction